Cas no 127958-60-5 (5-(propan-2-yl)morpholin-3-one)

5-(Propan-2-yl)morpholin-3-one is a versatile heterocyclic compound featuring a morpholinone core substituted with an isopropyl group at the 5-position. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its morpholinone scaffold is often utilized as a building block for bioactive molecules due to its ability to modulate physicochemical properties and enhance binding affinity. The isopropyl substituent further contributes to steric and electronic effects, influencing selectivity in reactions. The compound is typically employed in intermediate synthesis, offering a balance of reactivity and ease of handling under standard laboratory conditions.
5-(propan-2-yl)morpholin-3-one structure
127958-60-5 structure
Product Name:5-(propan-2-yl)morpholin-3-one
CAS No:127958-60-5
MF:C7H13NO2
MW:143.183622121811
CID:1026134
Update Time:2025-05-25

5-(propan-2-yl)morpholin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-Isopropylmorpholin-3-one
    • (5S)-5-Isopropyl-3-morpholinone
    • 5-propan-2-ylmorpholin-3-one
    • 5-propanylmorpholin-3-one
    • (5S)-5-Methylethyl-3-Morpholinone
    • (S)-5-(1-Methylethyl)-3-morpholinone
    • (5S)-5-(1-methylethyl)-3-Morpholinone
    • 3-Morpholinone, 5-(1-methylethyl)-, (5S)-
    • 5-(propan-2-yl)morpholin-3-one
    • Inchi: 1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)
    • InChI Key: DGOLJYXTOMTIEE-UHFFFAOYSA-N
    • SMILES: O1CC(NC(C1)C(C)C)=O

5-(propan-2-yl)morpholin-3-one Pricemore >>

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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S96000-1g
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¥1078.0 2021-09-04
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Additional information on 5-(propan-2-yl)morpholin-3-one

Introduction to 5-(propan-2-yl)morpholin-3-one (CAS No. 127958-60-5)

5-(propan-2-yl)morpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 127958-60-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound features a morpholine ring linked to a propanyl group, with an amide functionality at the third position, making it a versatile scaffold for drug discovery and development.

The morpholine moiety is a prominent feature in many bioactive molecules, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. In contrast, the propan-2-yl substituent introduces a degree of lipophilicity, which can be strategically exploited to modulate binding affinity and tissue distribution. The combination of these structural elements makes 5-(propan-2-yl)morpholin-3-one a promising candidate for further exploration in therapeutic contexts.

Recent advancements in computational chemistry have enabled the rapid screening of such derivatives for their biological activity. Studies have indicated that amide-linked morpholine compounds exhibit potential interactions with various biological targets, including enzymes and receptors involved in inflammation, pain modulation, and neurodegenerative diseases. The presence of the propan-2-yl group further fine-tunes these interactions, suggesting that 5-(propan-2-yl)morpholin-3-one may serve as a precursor for novel pharmacophores.

In the context of drug design, the synthesis of 5-(propan-2-yl)morpholin-3-one has been optimized through multi-step organic transformations. Key synthetic routes involve nucleophilic substitution reactions followed by cyclization protocols, ensuring high yield and purity. These methodologies align with modern green chemistry principles, emphasizing sustainable practices and minimal waste generation. The compound's stability under various storage conditions further enhances its practicality for industrial-scale production.

One of the most compelling aspects of 5-(propan-2-yl)morpholin-3-one is its versatility in derivative synthesis. By modifying the substituents or functional groups attached to the morpholine ring, chemists can generate libraries of analogs with tailored properties. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further medicinal chemistry optimization. The compound's amide functionality also allows for further derivatization into esters or amides, expanding its synthetic utility.

Current research in this area has highlighted the potential of 5-(propan-2-yl)morpholin-3-one as an intermediate in the development of small-molecule drugs targeting neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter release or receptor activity, offering new therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of exploring structurally diverse compounds like 5-(propan-2-yl)morpholin-3-one in addressing unmet medical needs.

The pharmacokinetic profile of 5-(propan-2-yl)morpholin-3-one has been preliminarily assessed through in vitro and ex vivo studies. These investigations indicate moderate oral bioavailability and reasonable metabolic stability, suggesting that it could be suitable for oral administration in clinical settings. Additionally, its solubility profile appears favorable for formulation into various dosage forms, including tablets and capsules. Such characteristics are critical for ensuring patient compliance and therapeutic efficacy.

From a regulatory perspective, 5-(propan-2-yl)morpholin-3-one (CAS No. 127958-60-5) falls within categories that require thorough characterization before commercialization. Manufacturers must adhere to stringent guidelines regarding purity standards, impurity profiling, and toxicological assessments. However, its non-hazardous nature simplifies certain regulatory pathways compared to more complex chemical entities.

The future prospects for 5-(propan-2-ylmorpholin)-3-one are promising, with ongoing research focusing on its role in drug discovery programs across multiple therapeutic domains. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel derivatives with enhanced pharmacological profiles. As computational tools continue to improve, virtual screening methods will play an increasingly critical role in identifying promising candidates for experimental validation.

In conclusion,5-(propan-ylmorpholino)-3-one represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis is well-established, and preliminary studies suggest favorable pharmacokinetic properties suitable for drug development. With continued research efforts aimed at optimizing its pharmacological profile, this compound holds considerable promise as a building block for next-generation therapeutics.

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